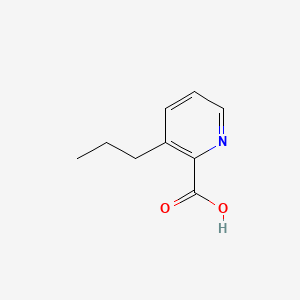
3-Propylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylpyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are organic compounds which are monocarboxylic derivatives of pyridine . The molecular formula of 3-Propylpyridine-2-carboxylic acid is C9H11NO2 and its molecular weight is 165.192.
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives has been studied extensively . For instance, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) has been used as a coformer to pyridine carboxylic acid cocrystallization . Pyridine-2-carboxylic acid has also been used as an efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones .
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acid derivatives has been analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The molecular electrostatic potential (MEP) surface, natural population analysis (NPA), and Fukui calculations have been used to reveal the charge transfers from the silver cluster to pyridine 3-carboxylic acid through the carboxyl group .
Chemical Reactions Analysis
The chemical reactions of carboxylic acid derivatives have been explored in various studies . For example, the catalytic reduction of carboxylic acid derivatives involving molecular hydrogen as the reducing agent can be promoted by heterogeneous and homogeneous catalysts . The reactions of carboxylic acids generally involve the O − H bond, the carbonyl bond, decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids have been widely studied . Carboxylic acids are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature
Aplicaciones Científicas De Investigación
Photophysics and Excited State Dynamics
The photophysics of related compounds like 3-hydroxy-picolinic acid (3-hydroxypyridine-2-carboxylic acid) have been explored using theoretical quantum chemistry methods. These studies highlight the importance of carboxylic groups in proton transmission between various atoms, influencing the photophysics of these compounds Rode & Sobolewski, 2012.
Aggregation-Induced Emission and Sensing Applications
Compounds of 3-aminopyridine-2-carboxylic acid have shown aggregation-induced emission (AIE) activities. This phenomenon is attributed to the restriction of intramolecular rotation and vibration via hydrogen bonds, enhancing molecular rigidity. This property has been utilized in developing an AIE-based fluorescence turn-on chemosensor for Zn(ii) ion detection in aqueous media Wang et al., 2016.
Extraction and Purification Processes
The extraction of pyridine-3-carboxylic acid, also known as nicotinic acid, which is similar to 3-Propylpyridine-2-carboxylic acid, is crucial in industries like food, pharmaceutical, and biochemical. Studies have examined the extraction process using 1-dioctylphosphoryloctane with various diluents, investigating the effects of different factors on extraction efficiency. This research is instrumental in optimizing the production and purification of such compounds Kumar & Babu, 2009.
Electrocatalytic Carboxylation and Sustainable Chemistry
Research into the electrocatalytic carboxylation of related compounds, like 2-amino-5-bromopyridine, with CO2 highlights the potential of 3-Propylpyridine-2-carboxylic acid derivatives in sustainable chemistry. These studies showcase the use of ionic liquids in reactions, avoiding the need for volatile and toxic solvents and offering a green approach to chemical synthesis Feng et al., 2010.
Propiedades
IUPAC Name |
3-propylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-4-7-5-3-6-10-8(7)9(11)12/h3,5-6H,2,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBUVKDPPSGIGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723607 |
Source


|
| Record name | 3-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylpyridine-2-carboxylic acid | |
CAS RN |
102879-48-1 |
Source


|
| Record name | 3-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

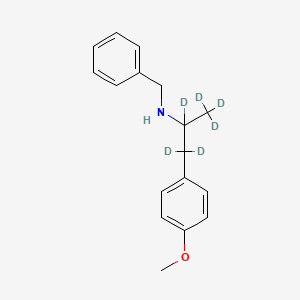
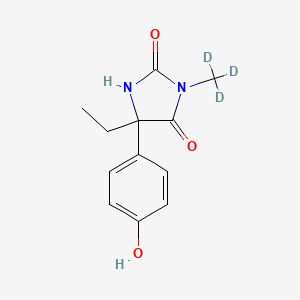
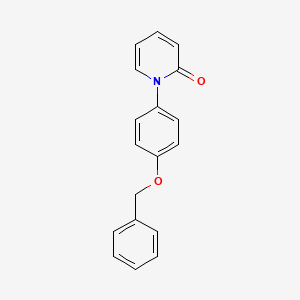
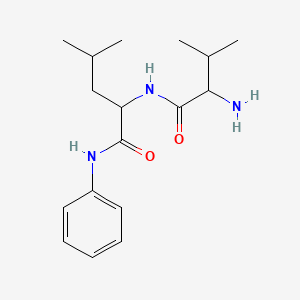
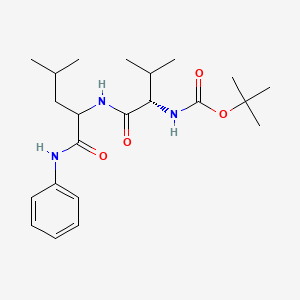
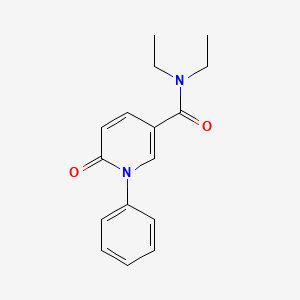

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
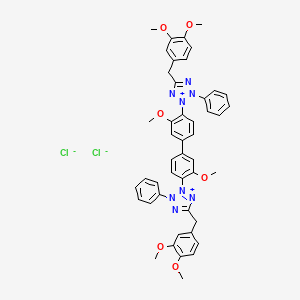
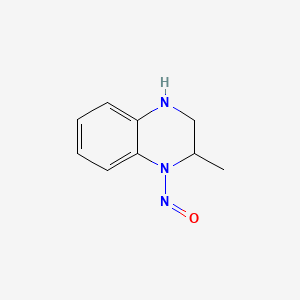
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)
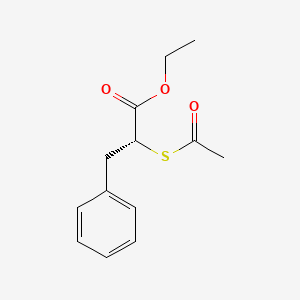
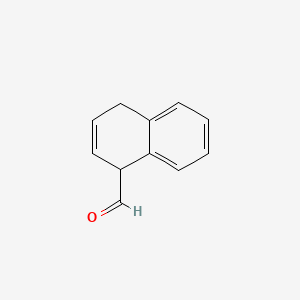
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)